

2-(Difluoromethoxy)phenol molecular weight and formula

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Compound of Interest

Compound Name: 2-(Difluoromethoxy)phenol

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An In-Depth Technical Guide to **2-(Difluoromethoxy)phenol** (C₇H₆F₂O₂) for Advanced Research and Drug Development

Executive Summary

2-(Difluoromethoxy)phenol is a fluorinated aromatic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a difluoromethoxy group (-OCF₂H) ortho to a hydroxyl group on a benzene ring, makes it a valuable and versatile building block in advanced organic synthesis. The incorporation of the difluoromethoxy moiety is a key strategy in modern medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This group can improve metabolic stability, increase lipophilicity, and act as a bioisostere for other functional groups, ultimately leading to compounds with superior efficacy and bioavailability.^{[1][2][3]} This technical guide provides an in-depth overview of the core physicochemical properties, a representative synthesis protocol, key applications in drug development, and essential safety and handling procedures for **2-(Difluoromethoxy)phenol**.

Core Physicochemical Properties

The fundamental properties of **2-(Difluoromethoxy)phenol** are summarized below. These data are critical for its use in experimental design, reaction setup, and purification processes.

Property	Value	Source(s)
IUPAC Name	2-(difluoromethoxy)phenol	[4][5]
CAS Number	53104-96-4	[4][5][6]
Molecular Formula	C ₇ H ₆ F ₂ O ₂	[4][5][6][7]
Molecular Weight	160.12 g/mol	[1][4][5][7]
Exact Mass	160.03358575 Da	[4][6]
Appearance	Colorless to light yellow liquid	[7]
Boiling Point	196.7°C @ 760 mmHg; 75-76°C @ 10 Torr	[6][7][8]
Density	~1.30 g/cm ³	[6][7]
XLogP3	1.99	[6]

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C5 [pos="1.04,-0.6!", label="C"];  
C6 [pos="1.04,0.6!", label="C"];
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H_phenol [pos="2.8,1.2!", label="H"];
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C2 -- C3;
C3 -- C4 [style=double];
C4 -- C5;
C5 -- C6 [style=double];
C6 -- C1;

// Substituent bonds
C6 -- O_phenol;
O_phenol -- H_phenol;
C1 -- O_ether;
O_ether -- C_difluoro;
C_difluoro -- H_difluoro;
C_difluoro -- F1;
C_difluoro -- F2;
}
```

Caption: Molecular structure of **2-(Difluoromethoxy)phenol**.

Synthesis and Mechanism

The synthesis of aryl difluoromethyl ethers, including **2-(Difluoromethoxy)phenol**, is commonly achieved through the difluoromethylation of a corresponding phenol. A robust and widely adopted method involves the use of sodium 2-chloro-2,2-difluoroacetate as a difluorocarbene (:CF₂) precursor.

Mechanistic Rationale

The reaction proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate, which generates the highly electrophilic difluorocarbene.^[9] This intermediate is then trapped by a nucleophile. In this context, the starting phenol (catechol or a protected derivative) is deprotonated under basic conditions (e.g., using cesium carbonate) to form a more nucleophilic phenolate anion. The phenolate attacks the difluorocarbene, and subsequent protonation yields the final **2-(Difluoromethoxy)phenol** product.^[9] This method is favored for its operational simplicity and the use of a stable, commercially available reagent.^[10]

Representative Experimental Protocol

The following protocol is a representative procedure for the difluoromethylation of a phenol, adapted from a validated method published in Organic Syntheses.^{[9][10]} This procedure should be performed under an inert atmosphere (e.g., nitrogen) by trained personnel.

Step 1: Reactant Preparation

- To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add the starting phenol (1.0 equiv) and cesium carbonate (1.5 equiv).
- Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

Step 2: Solvent Addition and Degassing

- Add dry dimethylformamide (DMF) and deionized water via syringe.
- Stir the resulting solution and degas with a stream of nitrogen for approximately 1 hour. This step is crucial to remove dissolved oxygen, which can interfere with the reaction.

Step 3: Reagent Addition and Reaction

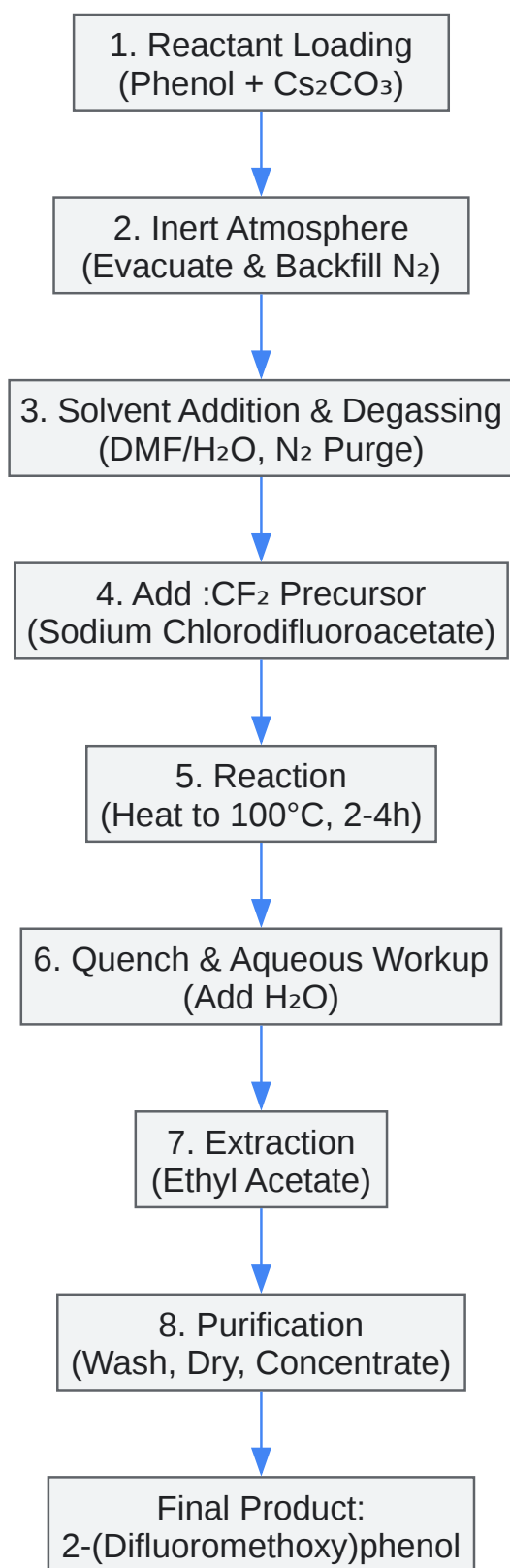
- Under a positive nitrogen flow, add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the flask in one portion.
- Equip the flask with an air condenser, seal it, and place it in a preheated oil bath at 100°C.
- Allow the reaction to proceed for 2-4 hours, monitoring its completion by Thin-Layer Chromatography (TLC).^[9]

Step 4: Workup and Extraction

- Once the reaction is complete, cool the flask to room temperature and dilute the mixture with deionized water.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
- Combine the organic layers and wash sequentially with water and a 10% lithium chloride solution to remove residual DMF.[\[10\]](#)

Step 5: Purification

- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solution using a rotary evaporator.
- Dry the resulting crude product under high vacuum to yield the aryl difluoromethyl ether. Further purification can be performed via column chromatography if necessary.



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Caption: Experimental workflow for the synthesis of aryl difluoromethyl ethers.

Applications in Drug Discovery and Development

The Strategic Role of the Difluoromethoxy Group

The -OCF₂H group is a privileged moiety in medicinal chemistry due to its unique electronic properties and steric profile. It serves as a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, which are common pharmacophores.^[3] Its introduction into a drug candidate can confer several advantages:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methoxy group (-OCH₃) with a difluoromethoxy group can block O-demethylation, a common metabolic pathway that can inactivate a drug or produce unwanted metabolites.^[11]
- **Enhanced Lipophilicity:** Fluorination generally increases a molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and enhance bioavailability.^{[1][2][3]}
- **Modulated Acidity:** The strong electron-withdrawing nature of the fluorine atoms lowers the pK_a of the N-H in a bioisosteric amide or the O-H in a bioisosteric carboxylic acid, which can alter binding interactions.
- **Hydrogen Bonding:** The hydrogen atom in the -OCF₂H group can act as a hydrogen bond donor, potentially forming key interactions with biological targets like enzymes and receptors to improve binding affinity and specificity.^[3]

Case Study: A Building Block for Novel Therapeutics

2-(Difluoromethoxy)phenol and its derivatives are instrumental in synthesizing novel therapeutic agents.

- **Anticancer Agents:** Research has demonstrated the synthesis of 2-difluoromethoxy-substituted estratriene sulfamates starting from related precursors.^[11] These compounds were designed as inhibitors of steroid sulfatase (STS), a key enzyme in hormone-dependent cancers. Certain derivatives were identified as potent anti-proliferative agents against breast cancer cell lines and inhibitors of tubulin assembly, a validated anticancer mechanism.^[11]

- Agrochemicals: Beyond pharmaceuticals, **2-(Difluoromethoxy)phenol** is used as a reactant in the synthesis of pesticides, such as 3-methoxy-2-(pyrimidinylloxyphenyl)acrylates, highlighting its broader utility in the life sciences.[\[7\]](#)

Safety, Handling, and Storage

As a phenol derivative, **2-(Difluoromethoxy)phenol** requires careful handling. While a specific safety data sheet should always be consulted, the general hazards associated with phenols and related fluorinated compounds apply.

- Hazard Identification: Phenols are typically toxic if swallowed, inhaled, or in contact with skin.[\[12\]](#) They can cause severe skin burns and eye damage.[\[12\]](#) Related compounds like 3-(Difluoromethoxy)phenol are classified as toxic if swallowed, causing skin irritation and serious eye damage.[\[13\]](#)[\[14\]](#)
- Handling:
 - All handling should be conducted in a well-ventilated chemical fume hood.[\[6\]](#)
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Viton®), safety goggles or a face shield, and a lab coat.[\[14\]](#)
 - Avoid contact with skin, eyes, and clothing.[\[6\]](#) Avoid breathing vapors or mists.[\[14\]](#)
 - Wash hands thoroughly after handling.
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[6\]](#)
 - For long-term stability, storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.[\[7\]](#)
 - Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[\[12\]](#)[\[14\]](#)

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